molecular formula C22H27ClN4O3 B5086594 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide

Numéro de catalogue B5086594
Poids moléculaire: 430.9 g/mol
Clé InChI: OVOWTNVRQSRQOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide, also known as CPPB, is a novel compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CPPB is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, anxiety, and stress-related disorders.

Mécanisme D'action

3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a member of the opioid receptor family. The nociceptin/orphanin FQ receptor is widely distributed in the central nervous system and is involved in the modulation of pain, stress, anxiety, and addiction. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide binds to the nociceptin/orphanin FQ receptor with high affinity and blocks its activation by the endogenous ligand nociceptin/orphanin FQ, leading to a reduction in nociceptive signaling, anxiety, and stress-related behaviors.
Biochemical and Physiological Effects:
3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide reduces pain sensitivity in various models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide also reduces anxiety-like behavior and depressive-like behavior in animal models of anxiety and depression. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide reduces the release of stress hormones such as corticosterone and ACTH, leading to a reduction in stress-related behaviors.

Avantages Et Limitations Des Expériences En Laboratoire

3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments. It is a highly selective antagonist of the nociceptin/orphanin FQ receptor and does not interact with other opioid receptors, reducing the risk of off-target effects. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide is also stable and easy to handle, making it suitable for in vitro and in vivo studies. However, 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its bioavailability and efficacy. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide also has poor permeability across the blood-brain barrier, which may limit its potential therapeutic applications in the central nervous system.

Orientations Futures

3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide research include:
1. Investigating the efficacy of 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide in clinical trials for pain, anxiety, and depression.
2. Exploring the potential use of 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide in drug addiction and withdrawal syndromes.
3. Developing new formulations of 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide with improved solubility and permeability.
4. Investigating the role of the nociceptin/orphanin FQ receptor in other physiological and pathological conditions.
5. Developing new selective antagonists of the nociceptin/orphanin FQ receptor with improved pharmacokinetic properties.
Conclusion:
3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide is a novel compound that has attracted significant attention in scientific research due to its potential therapeutic applications. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain modulation, anxiety, and stress-related disorders. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has shown promising results in preclinical studies for reducing pain sensitivity, anxiety-like behavior, and depressive-like behavior. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments, but also some limitations. Further research is needed to explore the potential therapeutic applications of 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide and to develop new selective antagonists of the nociceptin/orphanin FQ receptor.

Méthodes De Synthèse

The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide involves the reaction of 3-chloro-4-aminobenzamide with N-cyclopentyl-1-(1H-pyrazol-1-yl)acetamide and 4-piperidinol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide as a white crystalline solid. The purity of 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide can be further improved by recrystallization or chromatography.

Applications De Recherche Scientifique

3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in various neurological, psychiatric, and pain-related disorders. In preclinical studies, 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has shown promising results in reducing pain sensitivity, anxiety-like behavior, and depressive-like behavior. 3-chloro-N-cyclopentyl-4-{[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]oxy}benzamide has also been investigated for its potential use in drug addiction and withdrawal syndromes, as the nociceptin/orphanin FQ receptor is involved in the regulation of reward and reinforcement pathways in the brain.

Propriétés

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c23-19-14-16(22(29)25-17-4-1-2-5-17)6-7-20(19)30-18-8-12-26(13-9-18)21(28)15-27-11-3-10-24-27/h3,6-7,10-11,14,17-18H,1-2,4-5,8-9,12-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWTNVRQSRQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)CN4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.